

# Solubility and stability of Sodium Ethyl p-Hydroxybenzoate in different solvents.

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## Compound of Interest

Compound Name: SODIUM ETHYL p-HYDROXYBENZOATE

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An In-depth Technical Guide to the Solubility and Stability of **Sodium Ethyl p-Hydroxybenzoate**

## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of **Sodium Ethyl p-Hydroxybenzoate** (also known as Sodium Ethylparaben). The information is intended for use by professionals in research, scientific, and drug development fields. All data is presented with clarity and is supported by detailed experimental protocols and visual diagrams to facilitate understanding and application.

## Introduction

**Sodium Ethyl p-Hydroxybenzoate** (CAS: 35285-68-8) is the sodium salt of Ethylparaben, an ethyl ester of p-hydroxybenzoic acid.[1][2] It is a white or nearly white, hygroscopic, crystalline powder.[3][4] Due to its broad-spectrum antimicrobial properties, it is widely utilized as a preservative in pharmaceuticals, food products (E number E215), and cosmetics.[1][3][4] Understanding its solubility and stability is critical for formulation development, ensuring product quality, efficacy, and shelf-life.

## Physicochemical Properties

A summary of the key physicochemical properties of **Sodium Ethyl p-Hydroxybenzoate** is provided below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NaO <sub>3</sub>	[5]
Molecular Weight	188.16 g/mol	[5]
Appearance	White or almost white, hygroscopic, crystalline powder	[3]
pH (of solution)	9.5 to 10.5	[3]
Melting Point	The free ester (Ethylparaben) melts at 115-118°C	[3][6]

## Solubility Profile

**Sodium Ethyl p-Hydroxybenzoate**'s salt form grants it significantly different solubility characteristics compared to its free ester counterpart, Ethylparaben.

## Qualitative Solubility

The compound exhibits a distinct polarity-driven solubility profile.

Solvent	Solubility Description	Reference
Water	Freely Soluble	[3][6]
Anhydrous Ethanol	Soluble	[3][6]
Methanol	Freely Soluble	[1]
Methylene Chloride	Practically Insoluble	[3][6]
Acetone	Freely Soluble	[7]
Ether	Freely Soluble*	[7]

Note: Data for Methanol, Acetone, and Ether corresponds to the free-form Ethylparaben, but indicates high solubility in common polar organic solvents.

## Quantitative Solubility

Quantitative data highlights its high aqueous solubility.

Solvent	Temperature	Concentration	Reference
Water	23 °C	> 1000 g/L	[8]

For comparison, the free-form Ethylparaben is described as only "very slightly soluble in water". [1] The solubility of parabens is generally endothermic and increases with temperature up to a certain point, beyond which degradation may occur.[9][10]

## Stability Profile

The stability of **Sodium Ethyl p-Hydroxybenzoate** is a critical parameter for its use as a preservative. While generally stable as a dry powder, its stability in solution is highly dependent on environmental conditions.[11]

## Factors Affecting Stability

Factor	Observation	Implication & Reference
pH	Aqueous solutions are alkaline (pH 9.5-10.5).	Parabens are susceptible to alkaline hydrolysis, which cleaves the ester bond. This is a primary degradation pathway.[3] The main degradation product is 4-Hydroxybenzoic Acid.[2]
Temperature	Recommended storage for the powder is +15°C to +25°C.	Elevated temperatures accelerate hydrolysis in aqueous solutions. The free-form Ethylparaben shows degradation in water at very high temperatures (200 °C).[4] [10]
Incompatible Materials	Reactive with strong oxidizing and reducing agents.	Contact with these agents should be avoided to prevent chemical degradation.[11]
General Note	While the solid is stable, sodium salts of parabens are generally considered unstable in aqueous solutions.	This instability refers to the propensity for hydrolysis back to the less soluble paraben ester and ultimately to 4-hydroxybenzoic acid, affecting preservative efficacy.[12]

## Experimental Protocols

Detailed methodologies are essential for accurately assessing the solubility and stability of **Sodium Ethyl p-Hydroxybenzoate** in a laboratory setting.

### Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.<sup>[9][10]</sup>

Objective: To determine the saturation solubility of **Sodium Ethyl p-Hydroxybenzoate** in a specific solvent at a controlled temperature.

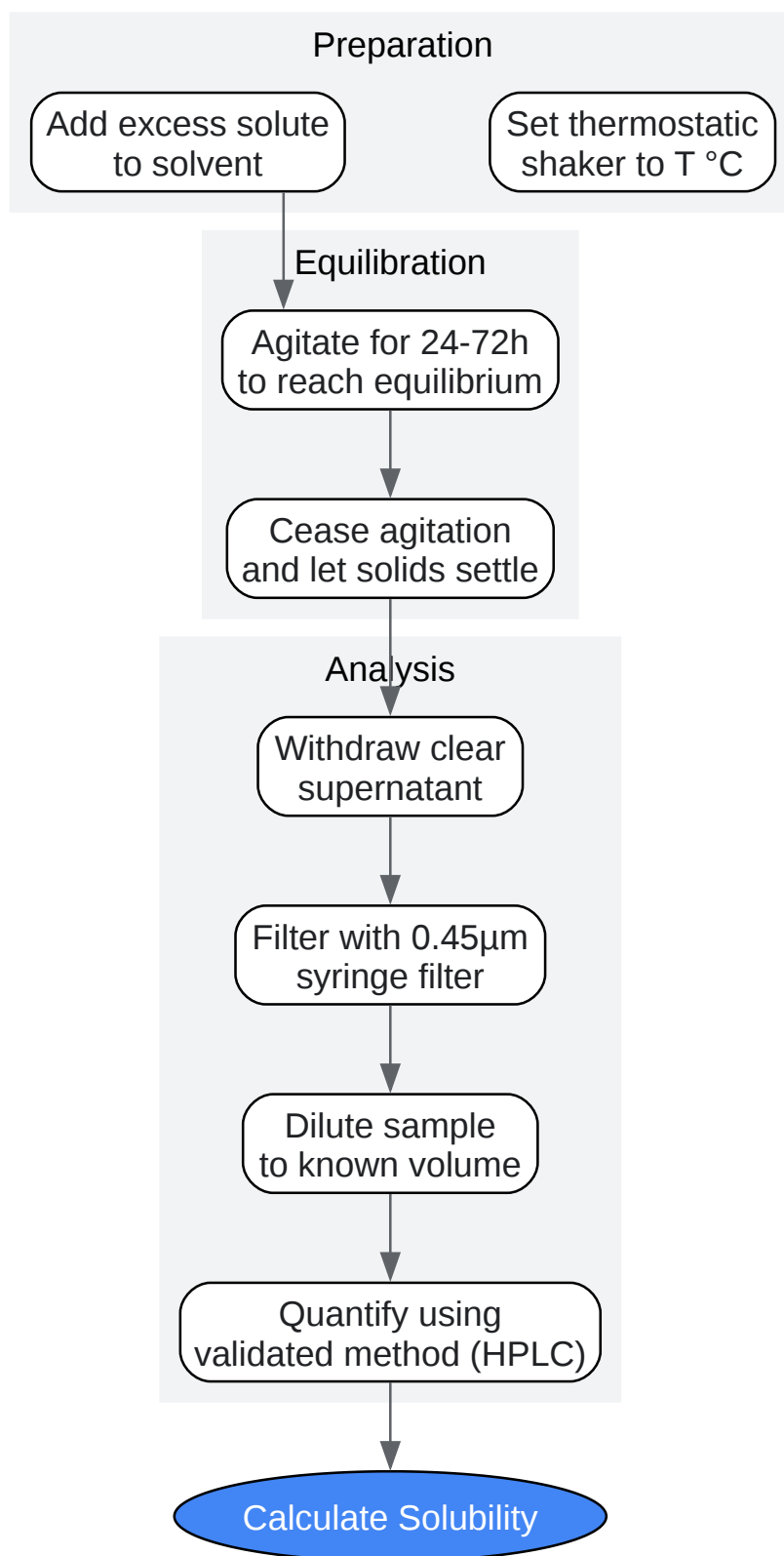
Materials:

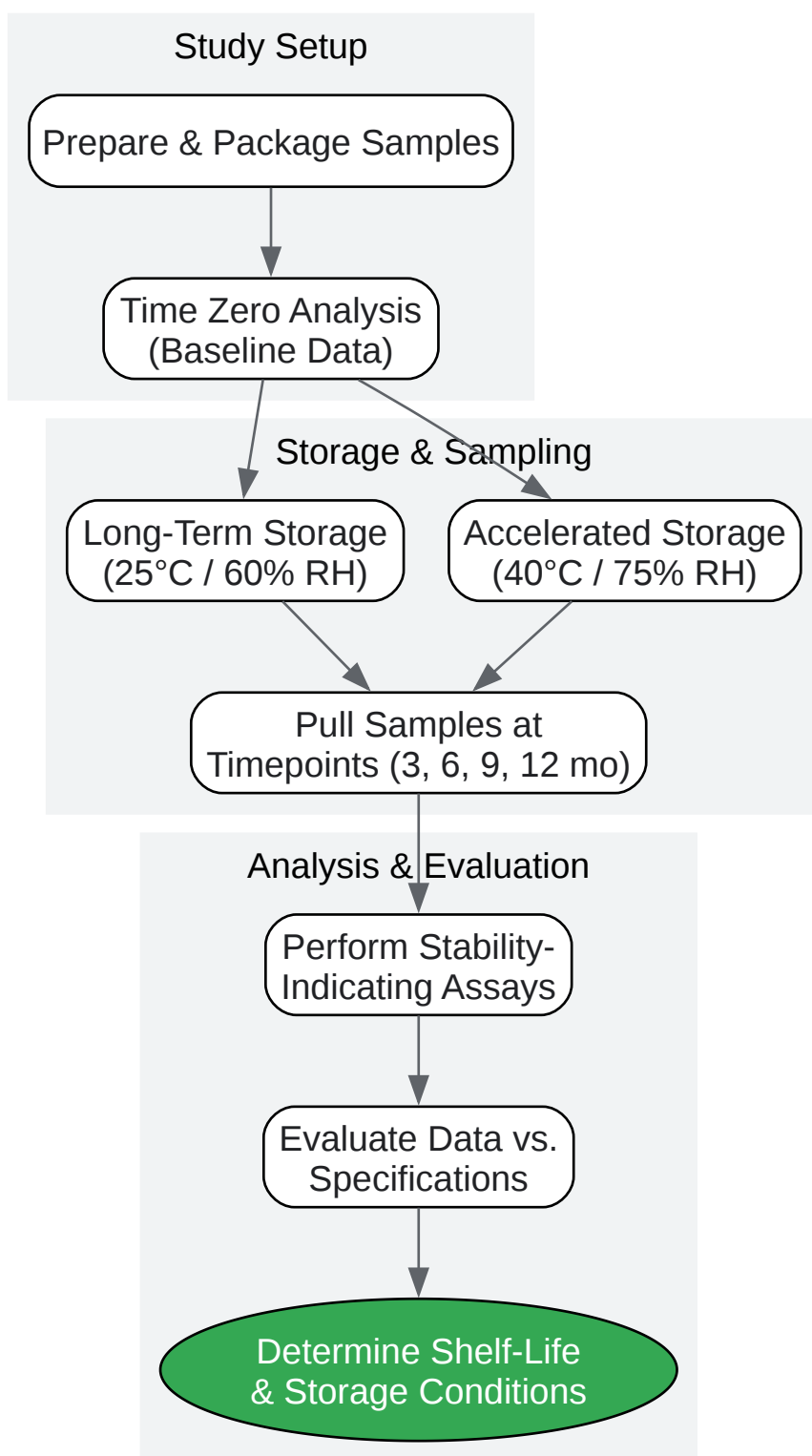
- **Sodium Ethyl p-Hydroxybenzoate**
- Solvent of interest (e.g., purified water, ethanol)
- Thermostatic shaker bath
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

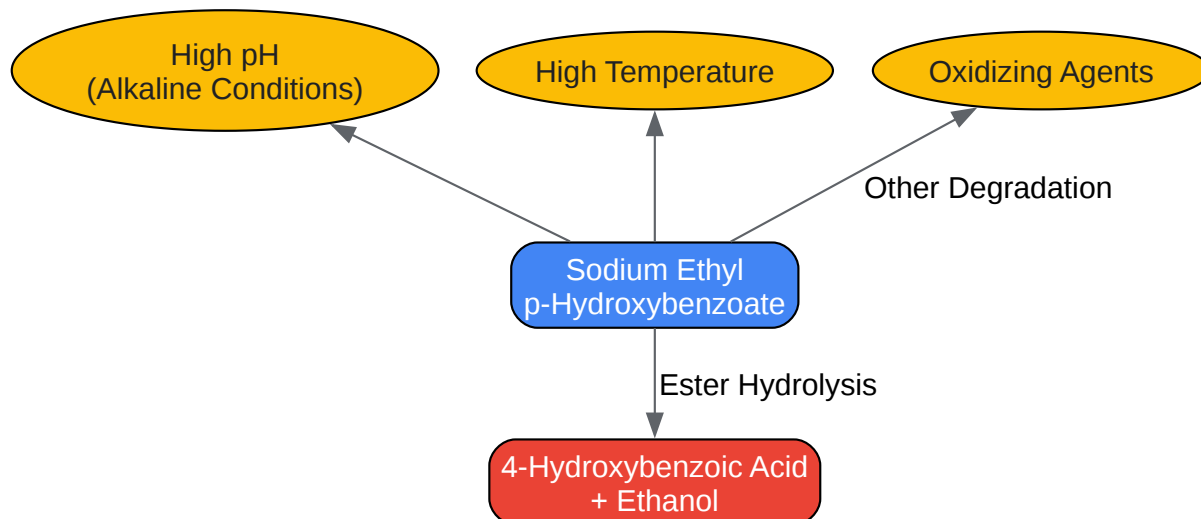
- Preparation: Set the thermostatic shaker bath to the desired constant temperature (e.g., 25 °C).
- Supersaturation: Add an excess amount of **Sodium Ethyl p-Hydroxybenzoate** to a known volume of the solvent in a sealed flask. This ensures that a solid phase remains, indicating saturation.
- Equilibration: Place the flask in the thermostatic shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the solution to stand in the shaker for several hours to allow undissolved solid to settle.
- Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe.

- Filtration: Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.
- Dilution: Dilute the filtered sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Repeat for multiple replicates.









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